1-Piperazinecarboxamide, 4-[(2,4-dimethylphenyl)sulfonyl]-N-methyl-N-(4-methylphenyl)-
Description
1-Piperazinecarboxamide, 4-[(2,4-dimethylphenyl)sulfonyl]-N-methyl-N-(4-methylphenyl)- (CAS: 890594-71-5) is a piperazine-derived sulfonamide featuring a 2,4-dimethylphenylsulfonyl group at the 4-position of the piperazine ring. The carboxamide moiety is substituted with N-methyl and N-(4-methylphenyl) groups, conferring unique steric and electronic properties.
Properties
CAS No. |
890594-71-5 |
|---|---|
Molecular Formula |
C21H27N3O3S |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-(2,4-dimethylphenyl)sulfonyl-N-methyl-N-(4-methylphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C21H27N3O3S/c1-16-5-8-19(9-6-16)22(4)21(25)23-11-13-24(14-12-23)28(26,27)20-10-7-17(2)15-18(20)3/h5-10,15H,11-14H2,1-4H3 |
InChI Key |
BZKBHNRQIAREJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)C(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxamide, 4-[(2,4-dimethylphenyl)sulfonyl]-N-methyl-N-(4-methylphenyl)- typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinecarboxamide, 4-[(2,4-dimethylphenyl)sulfonyl]-N-methyl-N-(4-methylphenyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
1-Piperazinecarboxamide, 4-[(2,4-dimethylphenyl)sulfonyl]-N-methyl-N-(4-methylphenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxamide, 4-[(2,4-dimethylphenyl)sulfonyl]-N-methyl-N-(4-methylphenyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Structural Variations
The target compound belongs to a broader class of piperazinecarboxamides with sulfonyl substituents. Key structural differences among analogs include:
- Sulfonyl Group :
- Target Compound : 2,4-Dimethylphenylsulfonyl (moderate steric bulk, lipophilic).
- 4-(Mesitylsulfonyl)-N-methyl-N-(4-methylphenyl)-1-piperazinecarboxamide (CAS: 701925-51-1): Mesityl (2,4,6-trimethylphenylsulfonyl) group increases hydrophobicity and steric hindrance compared to the target compound .
- 1-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide (CAS: 433699-34-4): Piperidine core instead of piperazine, with a 4-methylphenylsulfonyl group and phenethylamide substitution .
- Amide Substituents :
- N-(4-Fluorophenyl)-4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinecarboxamide : Propenyl group on piperazine and fluorophenyl on the amide, enhancing electronic effects .
- N-(4-Methylphenyl)-4-(3-nitro-2-pyridinyl)-1-piperazinecarboxamide : Nitropyridinyl group replaces the sulfonyl moiety, altering binding interactions .
Physicochemical Properties :
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